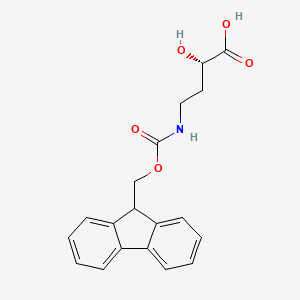

(S)-2-Hydroxy-4-(9H-fluorene-9-ylmethoxycarbonylamino)butanoic acid

Description

(S)-2-Hydroxy-4-(9H-fluorene-9-ylmethoxycarbonylamino)butanoic acid is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group at the 4-position and a hydroxyl group at the 2-position of the butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine functionalities, enabling controlled deprotection under mild basic conditions. The hydroxyl group provides a reactive site for further functionalization, such as phosphorylation or glycosylation. This compound is critical in synthesizing peptides with modified side chains, particularly in biomedical research and drug development .

Properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-17(18(22)23)9-10-20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYPRFGDGMVRDG-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Hydroxy-4-(9H-fluorene-9-ylmethoxycarbonylamino)butanoic acid, also known as Fmoc-Serine, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including synthesis applications, pharmacological effects, and structure-activity relationships.

- Molecular Formula : C19H19NO5

- Molecular Weight : 341.36 g/mol

- IUPAC Name : (2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybutanoic acid

Synthesis and Applications

The compound is primarily used as a protective group in peptide synthesis due to its stability under various conditions. The fluoren-9-ylmethoxycarbonyl (Fmoc) group allows for selective protection and deprotection of amino acids during solid-phase peptide synthesis (SPPS) .

Table 1: Synthesis Applications of Fmoc Group

| Application | Description |

|---|---|

| Solid-phase peptide synthesis | Protects amino acids during synthesis |

| Synthesis of amino acid derivatives | Facilitates creation of novel compounds with potential biological activities |

| Drug development | Used in the design of new therapeutics targeting various diseases |

Antimicrobial and Antitumor Effects

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial and antitumor activities. For instance, compounds synthesized from this structure demonstrated potent activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, outperforming standard chemotherapeutics like 5-fluorouracil .

Cardiovascular Effects

Research indicates that certain analogs derived from this compound can significantly affect cardiovascular function. In animal models, these derivatives have been shown to reduce heart rates, suggesting potential therapeutic applications in cardiovascular diseases .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria. Studies reveal that derivatives exhibit considerable antibacterial activity, making them candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the fluorenyl group or the amino acid backbone can enhance potency and selectivity against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Altering substituents on fluorenyl | Enhanced binding affinity to target enzymes |

| Modifying the amino acid structure | Improved selectivity for cancer cell lines |

Case Studies

- Antitumor Activity : A study involving a series of fluorene derivatives showed that modifications to the Fmoc group led to improved cytotoxicity against A-549 cells, indicating the importance of structural variations in enhancing biological efficacy .

- Antibacterial Studies : Another research project synthesized several Fmoc-protected compounds that were tested against common bacterial strains, demonstrating significant inhibition rates comparable to existing antibiotics .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-2-Hydroxy-4-(9H-fluorene-9-ylmethoxycarbonylamino)butanoic acid is in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by protecting the amino group during coupling reactions and facilitating deprotection under mild conditions.

Key Advantages:

- Stability: The Fmoc group is stable under a variety of reaction conditions, making it suitable for complex peptide sequences.

- Ease of Removal: It can be removed using mild bases such as piperidine, which minimizes side reactions and degradation of sensitive amino acids .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for various bioactive compounds. Its derivatives have been explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

Case Study Example:

Research has demonstrated that peptides synthesized using Fmoc chemistry exhibit enhanced biological activity compared to those synthesized with traditional methods. For instance, a study highlighted the development of peptide-based inhibitors targeting specific cancer pathways, showcasing the utility of Fmoc-protected amino acids in drug design .

Bioconjugation

Another significant application is in bioconjugation techniques where this compound can be utilized to attach various biomolecules to peptides or proteins. This approach is crucial for developing targeted therapies and diagnostic tools.

Data Tables

Comparison with Similar Compounds

Structural Variations and Functional Group Differences

The table below highlights key structural analogs, emphasizing substituents at the 4-position of the butanoic acid backbone:

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound increases polarity, favoring aqueous solubility. In contrast, ethoxy and aromatic substituents (e.g., o-tolyl in 211637-75-1) enhance lipophilicity .

- Stability: Ethoxy and phenylmethoxymethyl groups improve stability against oxidation compared to azido or cyano groups, which may require low-temperature storage (-20°C to -80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.